![molecular formula C23H26N2O3 B12923498 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate](/img/structure/B12923498.png)
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate
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Overview
Description
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the oxadiazole ring and an octyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzohydrazide with octyl benzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride (CCl4) or nitric acid in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Physical Properties
- Appearance : Typically a white to light yellow crystalline solid
- Solubility : Soluble in organic solvents like ethanol and acetone
Pharmaceutical Applications
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate has shown potential in drug formulation due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its oxadiazole ring contributes to its biological activity, making it a candidate for anti-inflammatory and anticancer therapies.
Case Study: Anticancer Activity
A study demonstrated that derivatives of oxadiazole exhibited cytotoxic effects against various cancer cell lines. The compound’s mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .
Cosmetic Formulations
The compound is also utilized in cosmetic formulations as an emollient and skin-conditioning agent. Its properties allow for improved texture and moisture retention in skin care products.
Data Table: Cosmetic Applications
Product Type | Functionality | Concentration (%) |
---|---|---|
Moisturizers | Emollient | 1 - 5 |
Sunscreens | UV filter | 2 - 10 |
Anti-aging creams | Skin conditioning | 0.5 - 3 |
Material Science
In material science, the compound is explored for its potential use in developing biodegradable plastics and polymers. The incorporation of oxadiazole derivatives can enhance thermal stability and mechanical properties.
Case Study: Biodegradable Polymers
Research on biodegradable polymer composites incorporating oxadiazole derivatives showed improved degradation rates while maintaining structural integrity. This makes them suitable for applications in packaging and disposable products .
Agricultural Applications
Recent studies suggest that compounds like this compound may serve as agrochemicals with fungicidal properties. Their effectiveness against various plant pathogens has been documented.
Data Table: Fungicidal Efficacy
Pathogen | Concentration Tested (ppm) | Efficacy (%) |
---|---|---|
Fusarium spp. | 100 | 85 |
Botrytis cinerea | 200 | 90 |
Phytophthora spp. | 150 | 80 |
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells . In materials science, its electronic properties can be attributed to the conjugated system of the oxadiazole ring, which facilitates electron transfer and fluorescence .
Comparison with Similar Compounds
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate can be compared with other oxadiazole derivatives:
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol: Similar structure but with a phenol group instead of an octyl benzoate moiety.
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol: Contains a bromophenyl group, which may impart different reactivity and properties.
2-(2,4-Dimethyl-phenyl)-5-phenyl-1,3,4-oxadiazole: Features a dimethylphenyl group, which can affect its biological activity and chemical behavior.
Biological Activity
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound features a phenyl group attached to an oxadiazole ring, which is known for its potential biological applications. The octyl benzoate moiety enhances lipophilicity, which may influence its biological activity.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
-
Antimicrobial Activity
- The compound exhibits significant antimicrobial effects against various bacterial strains. A study found that oxadiazole derivatives generally possess strong bactericidal properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
- In vitro tests indicated that this compound showed comparable or superior activity against resistant strains compared to traditional antibiotics .
-
Cytotoxicity
- Cytotoxicity assays conducted on normal cell lines (e.g., L929 fibroblasts) demonstrated that the compound has low toxicity at therapeutic concentrations. In particular, concentrations below 100 µM did not significantly affect cell viability .
- In contrast, higher concentrations (above 200 µM) resulted in reduced cell viability, indicating a dose-dependent cytotoxic effect .
- Mechanism of Action
Table 1: Antimicrobial Activity Against Various Strains
Compound | Concentration (µg/mL) | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|---|
This compound | 50 | Effective against MRSA | Moderate activity |
Control (Ciprofloxacin) | 10 | Highly effective | Effective |
Table 2: Cytotoxicity Results on L929 Cells
Concentration (µM) | Viability After 24h (%) | Viability After 48h (%) |
---|---|---|
6 | 109 | 113 |
12 | 105 | 116 |
25 | 97 | 108 |
50 | 85 | 107 |
100 | 92 | 98 |
200 | 77 | 68 |
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative study involving various oxadiazole derivatives revealed that the tested compound exhibited a broader spectrum of activity than some conventional antibiotics against resistant strains of bacteria . This suggests its potential as a new therapeutic agent in treating infections caused by multidrug-resistant organisms.
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of several oxadiazole derivatives on cancer cell lines (A549 and HepG2), it was found that while some compounds increased cell viability at lower concentrations, others showed significant cytotoxic effects at higher doses. The tested compound demonstrated a balanced profile with minimal toxicity at therapeutic levels .
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)octyl benzoate |
InChI |
InChI=1S/C23H26N2O3/c1-2-3-4-7-16-20(17-27-23(26)19-14-10-6-11-15-19)22-25-24-21(28-22)18-12-8-5-9-13-18/h5-6,8-15,20H,2-4,7,16-17H2,1H3 |
InChI Key |
MCEFHDZFTALCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COC(=O)C1=CC=CC=C1)C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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